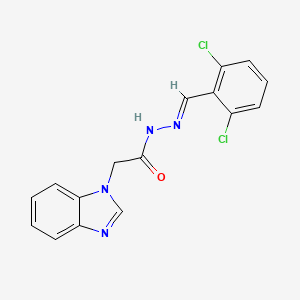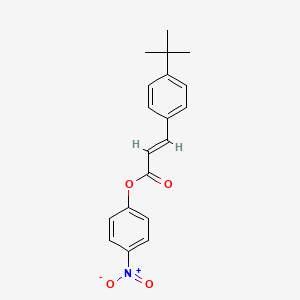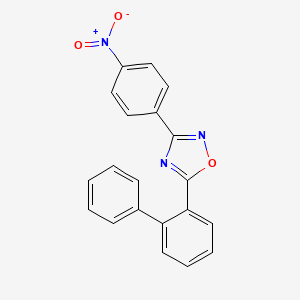
2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide, also known as DBA, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound has been synthesized using several methods and has shown promising results in various studies.
作用機序
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of reactive oxygen species, which can cause damage to cells and contribute to the development of diseases. Additionally, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has shown promising results in various studies. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for research on 2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide. One direction is to further investigate its potential applications in cancer research and other fields of scientific research. Another direction is to study its potential use in combination with other drugs or therapies. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has shown promising results in various studies. It has potential applications in cancer research, antibacterial and antifungal agents, and neuroprotection. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide can be synthesized using several methods, including the condensation reaction between 2-(1H-benzimidazol-1-yl)acetic acid hydrazide and 2,6-dichlorobenzaldehyde. This method involves the mixing of the two compounds in ethanol, followed by refluxing the mixture for several hours. The resulting product is then purified using recrystallization.
科学的研究の応用
2-(1H-benzimidazol-1-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in cancer research. Studies have shown that this compound has antitumor activity, inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use as an antibacterial and antifungal agent, as well as for its neuroprotective properties.
特性
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c17-12-4-3-5-13(18)11(12)8-20-21-16(23)9-22-10-19-14-6-1-2-7-15(14)22/h1-8,10H,9H2,(H,21,23)/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUJLTFTTOBVHB-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5692976.png)


![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)



![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)





